beta-Criptoxantina
Descripción general
Descripción
La criptoxantina es un pigmento natural carotenoide que se encuentra en varias frutas y verduras, como las mandarinas, los pimientos rojos y las calabazas . La criptoxantina es conocida por su vibrante aspecto cristalino rojo y su función como provitamina A, lo que significa que puede convertirse en vitamina A en el cuerpo humano .
Aplicaciones Científicas De Investigación
La criptoxantina tiene una amplia gama de aplicaciones de investigación científica:
Química: La criptoxantina se estudia por sus propiedades químicas y su potencial como pigmento natural en diversas aplicaciones.
Biología: En la investigación biológica, se investiga la criptoxantina por su papel en la pigmentación vegetal y sus efectos en la fisiología vegetal.
Mecanismo De Acción
La criptoxantina ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: La criptoxantina actúa como antioxidante, neutralizando los radicales libres y previniendo el daño oxidativo a las células y al ADN.
Actividad de provitamina A: La criptoxantina se convierte en vitamina A (retinol) en el cuerpo humano, que es esencial para la visión, la función inmunitaria y la salud de la piel.
Dianas moleculares y vías: La criptoxantina interactúa con varias dianas moleculares y vías, incluida la enzima beta-caroteno 15,15'-oxigenasa 1 (BCO1), que escinde la criptoxantina para formar retinal.
Análisis Bioquímico
Biochemical Properties
Beta-Cryptoxanthin plays a crucial role in various biochemical reactions. As a provitamin A carotenoid, it is converted into retinol (vitamin A) in the body, which is essential for vision, immune function, and skin health. Beta-Cryptoxanthin interacts with several enzymes and proteins during its conversion to vitamin A. One of the key enzymes involved in this process is beta-carotene 15,15’-monooxygenase, which cleaves beta-Cryptoxanthin to produce retinal. Additionally, beta-Cryptoxanthin exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .
Cellular Effects
Beta-Cryptoxanthin exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, beta-Cryptoxanthin can modulate the expression of genes involved in antioxidant defense, inflammation, and apoptosis. It also affects cell signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses. Furthermore, beta-Cryptoxanthin has been found to enhance cellular metabolism by promoting the uptake and utilization of glucose in cells .
Molecular Mechanism
The molecular mechanism of beta-Cryptoxanthin involves its interactions with various biomolecules. Beta-Cryptoxanthin can bind to and activate nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression. This binding leads to changes in the transcription of target genes involved in cell growth, differentiation, and apoptosis. Additionally, beta-Cryptoxanthin can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. By modulating these molecular interactions, beta-Cryptoxanthin exerts its beneficial effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Cryptoxanthin can change over time. Studies have shown that beta-Cryptoxanthin is relatively stable under various conditions, but it can degrade when exposed to light, heat, and oxygen. Long-term studies have demonstrated that beta-Cryptoxanthin can have sustained effects on cellular function, including its antioxidant and anti-inflammatory properties. The stability and efficacy of beta-Cryptoxanthin can be influenced by factors such as storage conditions and the presence of other compounds .
Dosage Effects in Animal Models
The effects of beta-Cryptoxanthin vary with different dosages in animal models. At low to moderate doses, beta-Cryptoxanthin has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, beta-Cryptoxanthin can exhibit toxic effects, including liver damage and disruption of normal cellular function. Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses. These findings highlight the importance of determining the optimal dosage of beta-Cryptoxanthin for therapeutic use .
Metabolic Pathways
Beta-Cryptoxanthin is involved in several metabolic pathways. It is metabolized in the liver to produce retinol (vitamin A) and other metabolites. The enzyme beta-carotene 15,15’-monooxygenase plays a key role in this conversion process. Beta-Cryptoxanthin also interacts with other enzymes and cofactors involved in carotenoid metabolism, such as carotenoid oxygenases and cytochrome P450 enzymes. These interactions can influence metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Beta-Cryptoxanthin is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the intestine and transported in the bloodstream by lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL). Beta-Cryptoxanthin can also bind to specific transport proteins, such as carotenoid-binding proteins, which facilitate its uptake and distribution in tissues. The localization and accumulation of beta-Cryptoxanthin in tissues can be influenced by factors such as dietary intake and metabolic status .
Subcellular Localization
The subcellular localization of beta-Cryptoxanthin is crucial for its activity and function. Beta-Cryptoxanthin is primarily localized in cellular membranes, where it can exert its antioxidant effects by protecting lipids from oxidative damage. It can also be found in organelles such as the mitochondria and endoplasmic reticulum, where it may influence cellular metabolism and signaling. Post-translational modifications and targeting signals can direct beta-Cryptoxanthin to specific compartments within the cell, affecting its localization and function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La criptoxantina se puede sintetizar a través de diversas rutas químicas. Un método común implica la reacción de Wittig, donde una ilida de fosfonio reacciona con un aldehído para formar un alqueno. Esta reacción va seguida de una serie de pasos, que incluyen la oxidación y la reducción, para introducir los grupos funcionales necesarios y obtener la estructura deseada .
Métodos de producción industrial
En entornos industriales, la criptoxantina se extrae a menudo de fuentes naturales, como frutas y verduras, mediante métodos de extracción con disolventes. La cromatografía líquida de alta resolución (HPLC) acoplada a la espectrometría de masas (MS) y UV se utiliza comúnmente para analizar y purificar la criptoxantina de estas fuentes naturales .
Análisis De Reacciones Químicas
Tipos de reacciones
La criptoxantina experimenta diversas reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes
Oxidación: La criptoxantina se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: La reducción de la criptoxantina se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución pueden ocurrir con halógenos u otros nucleófilos, a menudo en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados o reducidos de la criptoxantina, que pueden tener diferentes actividades biológicas y propiedades .
Comparación Con Compuestos Similares
La criptoxantina es similar a otros carotenoides, como el betacaroteno, la luteína y la zeaxantina. Tiene propiedades únicas debido a la presencia de un grupo hidroxilo, que la hace más polar que el betacaroteno . Esta mayor polaridad afecta a su solubilidad y biodisponibilidad, haciendo que la criptoxantina se absorba más fácilmente de las fuentes dietéticas .
Compuestos similares
Betacaroteno: Un precursor de la vitamina A, similar en estructura pero sin el grupo hidroxilo.
Luteína: Otro xantofilo con propiedades antioxidantes, que se encuentra comúnmente en las verduras de hoja verde.
Zeaxantina: Un xantofilo estrechamente relacionado con la luteína, conocido por su papel en la salud ocular.
La estructura y las propiedades únicas de la criptoxantina la convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.
Actividad Biológica
β-Cryptoxanthin is a xanthophyll carotenoid predominantly found in various fruits, particularly citrus fruits and red peppers. It has garnered attention for its potential health benefits, including antioxidant properties and roles in disease prevention, particularly in relation to cancer and metabolic disorders. This article reviews the biological activities of β-cryptoxanthin, focusing on its mechanisms of action, clinical studies, and implications for human health.
Anticancer Properties
β-Cryptoxanthin has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer models. Research indicates that it may exert its anticancer effects through several mechanisms:
- Cell Cycle Regulation : A study demonstrated that β-cryptoxanthin inhibits the growth of non-small-cell lung cancer cells (A549) and immortalized bronchial epithelial cells (BEAS-2B) by modulating cell cycle proteins. It reduces cyclin D1 and cyclin E levels while increasing p21 expression, leading to a G1/G0 phase arrest in the cell cycle .
- Retinoic Acid Receptor Activation : β-Cryptoxanthin has been shown to up-regulate retinoic acid receptor β (RARβ) expression, which is associated with anti-proliferative effects in lung cancer cells . This receptor's activation is crucial for mediating the effects of retinoids in cancer prevention.
- Synergistic Effects with Chemotherapy : In combination with oxaliplatin, β-cryptoxanthin enhances the drug's antitumoral activity by down-regulating ΔNP73, a variant involved in tumor progression . This suggests that β-cryptoxanthin may be beneficial as an adjunct therapy in cancer treatment.
Metabolic Syndrome and Fatty Liver Disease
Recent studies have highlighted the role of β-cryptoxanthin in metabolic health:
- Fat Reduction and Oxidative Stress Protection : In vivo studies using Caenorhabditis elegans models indicated that low doses of β-cryptoxanthin significantly reduce body fat and enhance oxidative stress resistance. These findings suggest its potential therapeutic applications for metabolic syndrome .
- Liver Health : β-Cryptoxanthin supplementation has been linked to reduced hepatic lipid accumulation and inflammation, showing protective effects against hepatocellular carcinoma progression. This effect appears to be independent of its cleavage by carotenoid enzymes BCO1/BCO2, indicating a direct action on liver metabolism .
Case Studies and Trials
Several clinical trials have investigated the safety and efficacy of β-cryptoxanthin supplementation:
- A randomized controlled trial involving 90 healthy women assessed the pharmacokinetics of β-cryptoxanthin over eight weeks. Results showed significant increases in plasma concentrations without adverse effects, indicating good tolerability .
- Observational studies have reported inverse associations between plasma levels of β-cryptoxanthin and risks of various cancers, including lung cancer, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) .
Data Summary
Propiedades
IUPAC Name |
(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMASLKHVQRHNES-FKKUPVFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912309 | |
Record name | Cryptoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-Cryptoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
472-70-8 | |
Record name | Cryptoxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cryptoxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cryptoxanthin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15914 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cryptoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CRYPTOXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZIB13GI33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Cryptoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 - 173 °C | |
Record name | beta-Cryptoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.